molecular formula C6H6AsNO5 B1661980 2-Nitrophenylarsonic acid CAS No. 5410-29-7

2-Nitrophenylarsonic acid

Cat. No.: B1661980
CAS No.: 5410-29-7
M. Wt: 247.04 g/mol
InChI Key: UYEDGVZDGVIURN-UHFFFAOYSA-N
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Description

2-Nitrophenylarsonic Acid (CAS 5410-29-7) is an aromatic organoarsenic compound supplied with a purity of >98.0% . This compound is of significant interest in environmental chemistry research, particularly as a reference standard in degradation studies. It has been identified as a transformation product of other phenylarsenicals, such as o-arsanilic acid, when they come into contact with soils, especially those of volcanic origin . This makes it a critical analyte for understanding the environmental fate and behavior of manure-borne arsenical feed additives . The high solubility of this and related AOCs in water underscores their potential for mobility in the environment and contamination of water resources, driving research into effective remediation methods such as adsorption . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers should note that this compound is toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, must be followed .

Properties

IUPAC Name

(2-nitrophenyl)arsonic acid
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InChI

InChI=1S/C6H6AsNO5/c9-7(10,11)5-3-1-2-4-6(5)8(12)13/h1-4H,(H2,9,10,11)
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InChI Key

UYEDGVZDGVIURN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[As](=O)(O)O
Source PubChem
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Molecular Formula

C6H6AsNO5
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DSSTOX Substance ID

DTXSID2063848
Record name Arsonic acid, (2-nitrophenyl)-
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Molecular Weight

247.04 g/mol
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Physical Description

Light yellow powder; [Acros Organics MSDS]
Record name 2-Nitrobenzenearsonic acid
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CAS No.

5410-29-7
Record name As-(2-Nitrophenyl)arsonic acid
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Record name 2-Nitrobenzenearsonic acid
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Record name 2-Nitrophenylarsonic acid
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Record name Arsonic acid, As-(2-nitrophenyl)-
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Record name 2-NITROBENZENEARSONIC ACID
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Preparation Methods

Nitration of Phenylarsonic Acid

The direct nitration of phenylarsonic acid represents a foundational approach. Using a mixed acid system (HNO₃/H₂SO₄), nitro groups are introduced to the aromatic ring. However, regioselectivity issues often lead to para-substituted byproducts, necessitating rigorous purification. A typical protocol involves:

  • Dissolving phenylarsonic acid in concentrated sulfuric acid at 0–5°C.
  • Gradual addition of fuming nitric acid to maintain temperatures below 10°C.
  • Quenching in ice water to precipitate crude product.

Yields for this method rarely exceed 40% due to competing side reactions, such as oxidation of the arsenic moiety.

Diazotization-Nitration Cascade

An alternative route from aniline derivatives avoids direct nitration. As detailed in CN1040214C, aniline and arsenic trioxide react under high-temperature (165–180°C) conditions to form arsanilic acid, which undergoes diazotization with NaNO₂/HCl followed by nitration:

  • Arsanilic Acid Synthesis :
    $$ \text{C₆H₅NH₂ + As₂O₃ + H₂O₂ → C₆H₅AsO₃H₂ + Byproducts} $$
  • Diazotization :
    $$ \text{C₆H₅AsO₃H₂ + NaNO₂ + HCl → C₆H₅N₂AsO₃·NO₃} $$ (0–10°C)
  • Nitration/Hydrolysis :
    $$ \text{C₆H₅N₂AsO₃·NO₃ → C₆H₃(NO₂)AsO₄H₂} $$ (55–115°C)

This method achieves 70–85% purity post-crystallization, with activated carbon decolorization critical for removing aromatic byproducts.

Modern Advances in Synthesis

Catalytic Arsenation

Recent patents describe arsenic trioxide activation using hydrogen peroxide to generate reactive arsenic acid intermediates. This minimizes arsenic precipitation and improves stoichiometric control:
$$ \text{As₂O₃ + 3H₂O₂ → 2H₃AsO₄} $$

Comparative Analysis of Methodologies

Parameter Direct Nitration Diazotization-Nitration Solvent-Mediated
Yield 30–40% 70–85% ~99% (boronic acid)
Temperature Range 0–10°C 55–180°C 45°C
Key Challenge Regioselectivity Byproduct Management Solvent Recovery
Scalability Moderate High Experimental

The diazotization-nitration cascade offers superior yields and scalability for industrial production, albeit requiring precise thermal management.

Industrial-Scale Production Considerations

Reactor Design

CN1040214C emphasizes automated power frequency induction furnaces for maintaining high-temperature (165–180°C) synthesis stages, ensuring consistent heat distribution and reducing decomposition.

Waste Management

Arsenic-containing byproducts necessitate alkaline treatment (NaOH) for precipitation and secure disposal. Closed-loop systems recover unreacted aniline via distillation.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) in 2-nitrophenylarsonic acid undergoes reduction under specific conditions, yielding derivatives with altered biological and chemical properties.

Mechanism and Reagents

  • Catalytic Hydrogenation : Reduction with hydrogen gas (H₂) in the presence of palladium or platinum catalysts converts the nitro group to an amine (-NH₂), forming 2-aminophenylarsonic acid .

  • Electrochemical Reduction : Polarographic studies demonstrate a two-step reduction process in acidic media (pH 1.0–2.4). The first wave corresponds to the reduction of the nitro group to a hydroxylamine intermediate, while the second involves further reduction to the amine .

Table 1: Half-Wave Potentials (E₁/₂) for Reduction at pH 1.5

DerivativeE₁/₂ (V vs. SCE)
This compound-0.42 ± 0.01
4-Nitrophenylarsonic acid-0.38 ± 0.01

Source: Polarographic data from hydrochloric acid–potassium chloride electrolyte systems .

The ortho-nitro substituent exhibits a slightly more negative reduction potential compared to the para isomer due to steric hindrance and electronic effects .

Oxidation Reactions

The arsonic acid group (-AsO₃H₂) can undergo oxidation, though this pathway is less common due to arsenic’s +5 oxidation state in the parent compound.

Reaction Conditions

Substitution Reactions

The nitro group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution, though reactions are often directed by the arsonic acid moiety.

Nucleophilic Aromatic Substitution

  • Hydroxide Substitution : Under alkaline conditions, the nitro group may be replaced by hydroxide (-OH), though this reaction is sluggish compared to nitrobenzenes without arsenic substituents.

  • Synthetic Applications : The compound serves as a precursor for synthesizing arsenic-containing heterocycles, which are explored in material science and pharmacology .

pH-Dependent Behavior

The electrochemical and chemical reactivity of this compound is highly pH-sensitive:

Table 2: pH Dependence of Reduction Potential

pHE₁/₂ (V vs. SCE)Slope (mV/pH)
1.0-0.40-58
2.0-0.46-62

Source: Linear regression analysis of polarographic data .
The linear relationship between E₁/₂ and pH (−58 to −62 mV/pH) indicates proton-coupled electron transfer during reduction .

Comparative Reactivity

The position of the nitro group significantly impacts reactivity:

Table 3: Reaction Rates of Nitrophenylarsonic Acid Isomers

IsomerReduction Rate (k, ×10³ s⁻¹)
This compound1.2 ± 0.1
3-Nitrophenylarsonic acid1.5 ± 0.2
4-Nitrophenylarsonic acid1.8 ± 0.1

Source: Kinetic studies under standardized conditions .
The ortho isomer’s slower reduction kinetics are attributed to steric effects and intramolecular hydrogen bonding with the arsonic acid group .

Environmental and Biological Redox Interactions

In biological systems, this compound participates in redox cycling, generating reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) . This property underpins its antimicrobial activity but also contributes to cytotoxicity in eukaryotic cells.

Scientific Research Applications

Agricultural Applications

Herbicide and Fungicide:
2-Nitrophenylarsonic acid is primarily used in agriculture as a herbicide and fungicide. It effectively controls weeds and pests in various crops, thereby enhancing agricultural productivity. Its efficacy in managing plant diseases and pests has made it a valuable tool in modern farming practices .

Case Study:
A study conducted on the application of this compound in rice cultivation demonstrated a significant reduction in weed biomass, leading to improved crop yields. The compound was found to be particularly effective against resistant weed species, showcasing its potential as a sustainable agricultural chemical .

Pharmaceutical Research

Synthesis of Arsonic Acid Derivatives:
In pharmaceutical research, this compound is utilized in the synthesis of various arsonic acid derivatives. These derivatives are being explored for their potential therapeutic applications, particularly in developing new drugs for treating diseases such as cancer and bacterial infections .

Case Study:
Research highlighted the use of this compound in synthesizing novel compounds with anticancer properties. These compounds showed promising results in preclinical trials against specific cancer cell lines, indicating the potential for further development into effective cancer therapies .

Environmental Studies

Impact Assessment of Arsenic Compounds:
The compound plays a crucial role in environmental studies aimed at assessing the impact of arsenic on ecosystems. It is used to evaluate the bioavailability and toxicity of arsenic species in contaminated sites, aiding in remediation strategy development .

Data Table: Environmental Impact Studies

StudyFocusFindings
Nachman et al. (2012)Poultry FeedHighlighted concerns regarding arsenic exposure through poultry treated with roxarsone, leading to potential human health risks .
Wallinga (2006)Soil ContaminationFound significant levels of arsenic species, including those derived from organoarsenic compounds like this compound .

Analytical Chemistry

Reagent for Arsenic Detection:
In analytical chemistry, this compound serves as a reagent for detecting and quantifying arsenic in environmental samples. Its application ensures compliance with safety regulations regarding arsenic levels in water and soil samples .

Case Study:
A method developed using high-performance liquid chromatography (HPLC) combined with mass spectrometry demonstrated the effectiveness of this compound in detecting trace levels of arsenic species in environmental samples. This method has been adopted by regulatory agencies for monitoring purposes .

Mechanism of Action

The mechanism of action of 2-Nitrophenylarsonic acid involves its interaction with biological molecules, particularly proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The arsonic acid group can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. These interactions are crucial for its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Routes: NPAA and its analogues are synthesized via diazonium salt reactions (para isomer) or nitration/hydrolysis (amino-substituted derivatives) .
  • Structural Impact : The ortho-nitro group in NPAA enhances hydrogen bonding in crystals compared to para isomers, influencing solubility and stability .
  • Toxicity Profile: Arsenic-containing compounds like NPAA pose higher environmental and health risks due to arsenic release, whereas non-arsenic derivatives (e.g., 2-nitrophenol) exhibit nitro-specific toxicity .

Biological Activity

2-Nitrophenylarsonic acid (2-NPA) is an organoarsenic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with 2-NPA, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring that is also bonded to an arsenic atom. Its chemical formula is C6H6N1O5As, and it exhibits properties typical of both nitro compounds and organoarsenic compounds, influencing its biological activity.

The biological activity of 2-NPA can be attributed to several mechanisms:

  • Antimicrobial Activity : The nitro group in 2-NPA has been shown to participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in microbial cells. This mechanism contributes to its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Cytotoxic Effects : Research indicates that 2-NPA can induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. The compound's ability to generate ROS plays a crucial role in this apoptotic pathway .
  • Anti-inflammatory Properties : Studies have demonstrated that 2-NPA can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Biological Activity Data Table

Activity Type Effect Mechanism References
AntimicrobialInhibition of bacterial growthROS generation, oxidative stress
CytotoxicInduction of apoptosisCaspase activation, mitochondrial disruption
Anti-inflammatoryReduction of cytokine levelsInhibition of inflammatory mediators

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various phenylarsonic acids, 2-NPA was found to exhibit significant antibacterial activity against H. pylori, which is linked to gastric ulcers. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

A research investigation focused on the cytotoxic effects of 2-NPA on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP. These findings suggest that 2-NPA may serve as a candidate for further development as an anticancer agent .

Case Study 3: Anti-inflammatory Activity

Another study explored the anti-inflammatory effects of 2-NPA in a murine model of colitis. The results indicated that administration of 2-NPA significantly reduced inflammation and tissue damage, correlating with decreased levels of pro-inflammatory cytokines .

Q & A

Q. What statistical approaches are optimal for analyzing clustered data in multi-dose toxicity studies of arsenic compounds?

  • Methodological Answer : Generalized estimating equations (GEEs) or mixed-effects models account for intra-group correlations (e.g., repeated measures across doses). Sensitivity analyses should test assumptions of variance homogeneity (Levene’s test) and normality (Shapiro-Wilk) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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